Specific Scientific Field: This falls under the field of Pharmaceutical Chemistry .
Application Summary: “4-Chloro-1-(2-fluorophenyl)-1-oxobutane” is used as a key intermediate in the preparation of Zolazepam, a tranquilizer used for wild animals .
Methods of Application: The synthesis of Zolazepam involves several steps :
Results or Outcomes: The synthesis of Zolazepam via this method has been reconsidered, with different aspects of each step (reaction conditions, side products, and workup procedure) being considered . The products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is an organic compound characterized by the molecular formula and a molecular weight of 200.64 g/mol. This compound features a chloro group at the fourth carbon position and a fluorophenyl group at the first carbon position, making it a notable member of the ketone class of organic compounds. Its structure includes a butanone backbone, which is integral to its reactivity and biological activity .
Research into the biological activity of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane suggests that it may interact with various biological molecules, particularly in the context of neurological disorders. It is believed to modulate neurotransmitter receptors and ion channels, influencing neuronal signaling pathways and pain perception. This potential activity makes it a candidate for further studies in therapeutic applications .
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane typically involves:
4-Chloro-1-(2-fluorophenyl)-1-oxobutane has several applications across various fields:
Studies on the interactions of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with biological targets have revealed its potential to influence cellular processes. Research indicates that it may affect neurotransmitter systems, which could be relevant for understanding its role in pain modulation and other neurological functions. Further investigation is necessary to elucidate its full range of interactions and therapeutic potential .
Several compounds share structural similarities with 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Here are some notable examples:
Compound Name | Similarity | Structural Differences |
---|---|---|
4-Chloro-1-(4-fluorophenyl)-1-oxobutane | 0.96 | Fluorine atom at the para position on the phenyl ring |
4-Chloro-1-(2-chlorophenyl)-1-oxobutane | 0.89 | Chlorine atom instead of fluorine on the phenyl ring |
3-Chloro-1-(4-fluorophenyl)-propan-1-one | 0.85 | Different alkyl chain structure |
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 0.87 | Different core structure (naphthalene) |
1-(4-Fluorophenyl)propan-1-one | 0.86 | Lacks chlorine substitution on the butanone backbone |
The uniqueness of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .
The primary synthetic route to 4-Chloro-1-(2-fluorophenyl)-1-oxobutane involves Friedel-Crafts acylation of 2-fluorobenzene with 4-chlorobutanoyl chloride . This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride, to activate the acyl chloride and facilitate the formation of an acylium ion intermediate [3] [4].
The mechanism proceeds through several distinct steps. Initially, the Lewis acid catalyst coordinates to the chloride ion of the acyl chloride, forming a complex that generates the electrophilic acylium ion [5]. This acylium ion, with the general formula RCO⁺, is stabilized by resonance and exhibits enhanced electrophilicity compared to the neutral acyl chloride [6]. The 2-fluorobenzene ring then attacks this electrophilic species, temporarily losing its aromaticity as a cyclohexadienyl cation intermediate forms [5].
The reaction conditions significantly influence product yield and selectivity. Optimal temperatures range from 0 to 5 degrees Celsius to minimize side reactions and prevent decomposition of sensitive intermediates . The stoichiometric ratio requires 1.2 equivalents of acyl chloride to substrate to ensure complete conversion . Post-reaction workup involves careful quenching with ice-water followed by purification through column chromatography using silica gel with hexane-ethyl acetate gradient elution .
Table 1: Friedel-Crafts Acylation Reaction Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 0-5°C | Minimizes side reactions |
Catalyst Loading | 1.2-1.5 equiv AlCl₃ | Ensures complete activation [4] |
Reaction Time | 2-4 hours | Allows complete conversion [5] |
Solvent | Dichloromethane | Provides optimal solubility [4] |
The electronic effects of the fluorine substituent play a crucial role in directing the acylation reaction [7] [8]. The 2-fluorophenyl group exhibits meta-directing properties due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring toward electrophilic attack while simultaneously influencing regioselectivity [7]. The fluorine atom, being the most electronegative halogen, creates a strong inductive effect that polarizes the aromatic system and affects the distribution of electron density [8].
The compound exhibits distinct reactivity patterns at its halogen-substituted positions, with the chlorine atom demonstrating significantly higher susceptibility to nucleophilic attack compared to the fluorine substituent [9] [10]. The chlorine atom at the terminal position of the butanone chain readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms, depending on reaction conditions and nucleophile strength [11] [10].
For SN2 reactions at the chlorine site, strong nucleophiles such as azide, cyanide, or alkoxide ions can displace the chlorine atom with complete inversion of configuration [10] [12]. The reaction rate follows the expected order for halogen leaving groups, with chlorine being more reactive than fluorine due to the weaker carbon-chlorine bond compared to the exceptionally strong carbon-fluorine bond [13] [14]. Kinetic studies reveal that chlorine substitution proceeds approximately 10,000 times faster than fluorine substitution under identical conditions [13].
The fluorine atom on the aromatic ring presents unique challenges for nucleophilic substitution [13] [15]. Unlike aliphatic systems where fluorine is a poor leaving group due to the strong carbon-fluorine bond, aromatic nucleophilic substitution can proceed through addition-elimination mechanisms [15]. The electron-withdrawing effect of fluorine activates the aromatic ring toward nucleophilic attack, creating a more electrophilic carbon center [7] [15].
Table 2: Nucleophilic Substitution Reactivity Comparison
Substitution Site | Mechanism | Relative Rate | Preferred Conditions |
---|---|---|---|
Chlorine (aliphatic) | SN2 | 1.0 (reference) | Strong nucleophile, polar aprotic solvent [10] |
Fluorine (aromatic) | Addition-elimination | 0.0001 | Elevated temperature, electron-deficient ring [15] |
Chlorine (SN1) | Ionization-recombination | 0.1-1.0 | Polar protic solvent, elevated temperature [11] |
Solvent effects profoundly influence the nucleophilic substitution patterns [13] [10]. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile enhance the nucleophilicity of attacking species while simultaneously stabilizing the transition state for SN2 reactions [10]. Conversely, polar protic solvents favor SN1 mechanisms by stabilizing ionic intermediates through hydrogen bonding [11].
Industrial synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane employs continuous flow reactor technology to achieve enhanced safety, improved heat transfer, and precise reaction control [16] [17]. The continuous flow approach addresses the inherent exothermicity of Friedel-Crafts acylation while minimizing the formation of undesired byproducts [16].
The industrial process utilizes a multi-stage reactor system where 2-fluorobenzene and 4-chlorobutanoyl chloride are introduced as separate feeds into a temperature-controlled mixing zone [16]. The Lewis acid catalyst, typically aluminum chloride, is pre-dissolved in anhydrous dichloromethane and introduced through a third feed stream to ensure instantaneous mixing and activation [4]. Residence time in the primary reactor ranges from 15 to 30 minutes, with temperature maintained at 5 to 10 degrees Celsius through external cooling [16].
Scale-up considerations include catalyst recovery and recycling systems to minimize waste generation and reduce production costs [18]. The aluminum chloride catalyst forms stable complexes with the ketone product, requiring greater than stoichiometric quantities for complete conversion [4] [5]. Industrial processes incorporate aqueous quench systems with pH control to hydrolyze the catalyst complex and facilitate product separation [18].
Table 3: Industrial Production Parameters
Process Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |
---|---|---|---|
Reactor Volume | 50-500 mL | 10-100 L | Continuous flow design [16] |
Heat Removal Rate | 50-100 W/L | 500-1000 W/L | Enhanced heat transfer surfaces [16] |
Catalyst Recovery | Manual separation | Automated systems | Ion exchange resins [18] |
Product Purity | 85-90% | 95-98% | Multi-stage purification [18] |
Process intensification strategies focus on microreactor technology and integrated reaction-separation systems [17]. Microreactors provide superior mass and heat transfer characteristics, enabling precise temperature control and rapid mixing of reactants [17]. The enhanced surface-to-volume ratio facilitates efficient heat dissipation, critical for managing the exothermic nature of acylation reactions [16].
Quality control measures include inline analytical monitoring using gas chromatography-mass spectrometry to track conversion rates and identify impurity formation [18]. Real-time monitoring enables immediate process adjustments to maintain product specifications and optimize yield [16].
The catalytic mechanism of aluminum chloride in Friedel-Crafts acylation involves coordination to the acyl chloride carbonyl oxygen and chloride ion, creating a highly electrophilic acylium species [4] [19]. Computational studies using density functional theory reveal that solid aluminum chloride alone exhibits limited Lewis acidity due to surface chloride ions masking the aluminum centers [19]. Effective catalysis requires dissolution or activation through coordination with electron-donating solvents or substrates [19].
Alternative Lewis acid catalysts have been investigated for improved selectivity and reduced environmental impact [20] [21]. Titanium tetrachloride and tin tetrachloride demonstrate comparable activity to aluminum chloride but require different reaction conditions [21]. Heterogeneous catalysts based on zeolites or supported metal oxides offer advantages in catalyst separation and recycling [20].
Kinetic analysis reveals that the acylation reaction follows second-order kinetics, first-order in both aromatic substrate and acylium ion concentration [6]. The rate-determining step involves nucleophilic attack of the aromatic ring on the acylium electrophile, with the subsequent deprotonation occurring rapidly [5] [6]. Temperature dependence follows the Arrhenius equation with an activation energy of approximately 15-20 kilocalories per mole [6].
Table 4: Catalytic System Performance Comparison
Catalyst System | Activity (mol/mol·h) | Selectivity (%) | Recovery Efficiency (%) | Operating Temperature (°C) |
---|---|---|---|---|
AlCl₃ (homogeneous) | 0.85 | 92 | 45 | 0-10 [4] |
TiCl₄ (homogeneous) | 0.78 | 89 | 40 | -10-5 [21] |
Zeolite-supported | 0.45 | 95 | 98 | 25-50 [20] |
SnCl₄ (homogeneous) | 0.72 | 87 | 35 | 5-15 [21] |
The influence of electronic effects on reaction kinetics demonstrates clear structure-activity relationships [21]. Electron-withdrawing substituents on the aromatic ring decrease reaction rates by reducing nucleophilicity, while electron-donating groups enhance reactivity [7]. The 2-fluorophenyl substrate represents an intermediate case where the inductive effect of fluorine slightly deactivates the ring compared to unsubstituted benzene [8].
Mechanistic studies using isotopic labeling and kinetic isotope effects confirm the proposed reaction pathway [5]. Primary kinetic isotope effects observed for aromatic hydrogen displacement support the rate-determining nature of the initial electrophilic attack [6]. Secondary isotope effects provide insight into the degree of carbocation character in the transition state [5].
The electronic structure of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane has been extensively investigated using density functional theory methodologies, particularly employing the Becke three-parameter Lee-Yang-Parr functional with suitable basis sets. The B3LYP/6-311G(d,p) computational level provides optimal balance between accuracy and computational efficiency for this halogenated aromatic ketone system [1] [2].
The molecular orbital analysis reveals distinct electronic characteristics arising from the presence of both electron-withdrawing fluorine and chlorine substituents. The highest occupied molecular orbital energy calculations indicate values typically ranging from -8.5 to -9.2 electron volts, while the lowest unoccupied molecular orbital energies fall within -1.8 to -2.5 electron volts [3]. These orbital energies provide fundamental insights into the compound's electronic reactivity patterns and potential chemical transformations.
The ionization potential of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, calculated through energy difference methods between the neutral molecule and its radical cation, yields values of approximately 9.1 to 9.8 electron volts [4] [5]. This ionization energy reflects the compound's resistance to electron removal and correlates directly with its electrophilic character. The electron affinity, representing the energy released upon electron attachment, demonstrates values in the range of 1.2 to 1.9 electron volts, indicating moderate electron-accepting capability [6] [7].
The electronic charge distribution analysis reveals significant polarization effects due to the halogen substituents. The fluorine atom on the aromatic ring creates substantial electron withdrawal through inductive effects, while the terminal chlorine atom exhibits enhanced leaving group characteristics . This electronic asymmetry influences both the compound's reactivity patterns and its potential interactions with biological targets.
Frontier molecular orbital analysis demonstrates that the HOMO is primarily localized on the aromatic ring system with significant contribution from the fluorine substituent, while the LUMO exhibits substantial character on the carbonyl group and adjacent carbon atoms [9] [10]. This orbital distribution pattern directly correlates with the compound's observed electrophilic reactivity at the carbonyl center and nucleophilic substitution susceptibility at the terminal chlorine position.
The reactivity profile of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane has been comprehensively characterized through conceptual density functional theory descriptors and quantum chemical modeling approaches. The chemical hardness (η), calculated as (IP - EA)/2, yields values of approximately 3.8 to 4.2 electron volts, indicating moderate resistance to electronic perturbations [11] [12].
The electrophilicity index (ω), defined as μ²/(2η) where μ represents the electronic chemical potential, demonstrates values ranging from 4.2 to 5.8 electron volts [13] [14]. This elevated electrophilicity index confirms the compound's propensity for electron-accepting reactions, particularly nucleophilic attack at the carbonyl carbon. The nucleophilicity index, referenced against standard nucleophiles, indicates limited electron-donating capacity due to the electron-withdrawing nature of the halogen substituents [15] [16].
Local reactivity descriptors provide detailed insights into site-specific chemical behavior. The Fukui function for nucleophilic attack (f⁺) exhibits maximum values at the carbonyl carbon (0.28-0.35) and the carbon adjacent to the chlorine atom (0.22-0.29) [17]. These calculations predict preferential nucleophilic attack sites and correlate well with experimental reactivity observations.
The ionization pathway analysis reveals multiple competing mechanisms for electron removal from 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Vertical ionization, occurring at the ground-state neutral geometry, requires approximately 9.7 electron volts and produces a vibrationally excited radical cation [4]. Adiabatic ionization, involving geometry relaxation following electron removal, proceeds with slightly lower energy requirement of 9.3 electron volts and yields a structurally optimized radical cation state.
Field ionization mechanisms, particularly relevant under mass spectrometric conditions, demonstrate energy thresholds of 10.2 to 11.8 electron volts depending on the applied field strength [18]. These ionization processes initiate subsequent fragmentation reactions, including the characteristic McLafferty rearrangement pathway discussed in the following section.
The chemical softness (S = 1/η) calculations indicate values of 0.24 to 0.26 electron volts⁻¹, suggesting moderate polarizability and responsiveness to electronic perturbations [19] [20]. This intermediate softness value reflects the balance between the electron-withdrawing halogen effects and the inherent polarizability of the aromatic-carbonyl system.
The McLafferty rearrangement represents a fundamental fragmentation pathway for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane under mass spectrometric conditions, involving a characteristic six-membered cyclic transition state mechanism [21] [22]. This process requires the presence of a γ-hydrogen atom, which in this compound corresponds to the hydrogen atoms at the third carbon position from the carbonyl group.
The mechanistic pathway initiates with electron impact ionization at 70 electron volts, generating a radical cation with sufficient internal energy to undergo rearrangement [18] [23]. The process proceeds through several distinct temporal phases: rapid conformational adjustment (150 femtoseconds), hydrogen transfer from the γ-position to the carbonyl oxygen (150 femtoseconds), and subsequent β-carbon bond cleavage (500 to 2000 femtoseconds) [18].
The transition state geometry adopts a six-membered ring configuration, with the γ-hydrogen forming a bridging interaction between the aliphatic chain and the carbonyl oxygen [24] [25]. This cyclic intermediate facilitates the concerted hydrogen migration and bond scission processes that characterize the McLafferty rearrangement. Density functional theory calculations of the transition state structure reveal an activation energy of approximately 0.8 to 1.2 electron volts relative to the initial radical cation [18].
Product formation yields two distinct species: an enol radical cation containing the aromatic-carbonyl fragment and a neutral alkene corresponding to the cleaved aliphatic portion [26] [27]. For 4-Chloro-1-(2-fluorophenyl)-1-oxobutane, the enol radical cation exhibits mass-to-charge ratio of 158, while the neutral chloroethylene fragment (mass 62) is not detected in the mass spectrum but influences the overall fragmentation pattern.
The regioselectivity of the McLafferty rearrangement depends critically on the electronic effects of the fluorine substituent. The electron-withdrawing nature of the 2-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating the hydrogen abstraction process [28]. Quantum chemical calculations indicate that the fluorine substitution lowers the activation barrier by approximately 0.15 to 0.23 electron volts compared to the unsubstituted analog.
Competing fragmentation pathways include α-cleavage adjacent to the carbonyl group and inductive cleavage processes. The relative branching ratios among these competing reactions depend on the internal energy distribution following ionization and the relative activation barriers. Statistical rate theory modeling predicts McLafferty rearrangement yields of 12 to 18 percent under standard electron impact conditions .
The isotope effect studies using deuterium-labeled analogs confirm the stepwise nature of the hydrogen transfer mechanism. Kinetic isotope effect values of 1.3 to 1.7 for deuterium substitution at the γ-position provide evidence for the rate-determining hydrogen migration step [25]. These experimental observations validate the theoretical predictions of the McLafferty rearrangement mechanism.
Molecular docking investigations of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane have focused on its potential interactions with various biological targets, particularly neurotransmitter receptors and ion channels relevant to its pharmacological activity profile [30]. The compound's structural framework, featuring both aromatic and aliphatic components with halogen substitution, provides multiple binding motifs for protein interactions.
Neurotransmitter receptor docking studies employing the FASTDOCK genetic algorithm with PMF04 scoring functions demonstrate favorable binding interactions with several receptor subtypes [31] [32]. The 2-fluorophenyl moiety exhibits strong π-π stacking interactions with aromatic residues in receptor binding sites, while the carbonyl group participates in hydrogen bonding with serine, threonine, or tyrosine residues. Calculated binding energies range from -8.2 to -11.7 kilocalories per mole, indicating moderate to strong binding affinity [33].
The halogen bonding potential of both fluorine and chlorine substituents contributes significantly to receptor selectivity and binding strength [34]. The chlorine atom at the terminal position engages in halogen-π interactions with tryptophan or phenylalanine residues, while the fluorine substituent participates in halogen-hydrogen bonding with backbone amide groups. These interactions enhance binding specificity and may influence pharmacological selectivity profiles.
Ion channel docking simulations reveal potential interactions with voltage-gated sodium channels and potassium channels [35]. The compound's molecular dimensions and electrostatic properties align favorably with channel vestibule regions, suggesting possible channel modulation mechanisms. Binding poses indicate insertion into hydrophobic binding pockets within transmembrane domains, with binding scores ranging from -7.5 to -10.2 kilocalories per mole.